molecular formula C12H15ClN2O3 B14838162 Tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate

Tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate

Cat. No.: B14838162
M. Wt: 270.71 g/mol
InChI Key: OPLPSQKBPOSUFG-UHFFFAOYSA-N
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Description

Tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate is a chemical compound that features a tert-butyl group, a chloromethyl group, and a formyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chloromethyl and formyl groups. The tert-butyl carbamate group is then added to the pyridine ring through a carbamation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(chloromethyl)-4-formylpyridin-3-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-(chloromethyl)pyridin-3-ylcarbamate: Lacks

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

tert-butyl N-[6-(chloromethyl)-4-formylpyridin-3-yl]carbamate

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-10-6-14-9(5-13)4-8(10)7-16/h4,6-7H,5H2,1-3H3,(H,15,17)

InChI Key

OPLPSQKBPOSUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(N=C1)CCl)C=O

Origin of Product

United States

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